molecular formula C14H12Cl2N4O B279711 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide

Katalognummer: B279711
Molekulargewicht: 323.2 g/mol
InChI-Schlüssel: FQLUPEADZIBVKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has gained significant attention from the scientific community due to its unique chemical structure and promising therapeutic properties.

Wirkmechanismus

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a critical role in the growth and survival of cancer cells. By blocking BTK, this compound prevents the activation of several downstream signaling pathways that are essential for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations observed in the liver, kidney, and spleen. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration and chronic dosing. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain cancer types.

Zukünftige Richtungen

Despite the promising preclinical data, further research is needed to fully understand the potential of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide in the treatment of cancer. Some of the future directions for research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Investigation of the optimal dosing and treatment schedules for this compound in different cancer types.
3. Development of combination therapies that incorporate this compound with other cancer treatments.
4. Exploration of the potential of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
In conclusion, this compound is a promising small molecule inhibitor with potential in the treatment of various types of cancer. Its specificity for BTK, favorable pharmacokinetic profile, and ability to enhance the efficacy of other cancer treatments make it an attractive candidate for further research. However, more studies are needed to fully understand the potential of this compound and to optimize its use in the clinic.

Synthesemethoden

The synthesis of 4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves several chemical reactions, including the condensation of 5-chloro-1H-indole-2-carboxylic acid with 4-chlorobenzylamine, followed by the cyclization of the resulting intermediate with 1-methyl-1H-pyrazole-5-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C14H12Cl2N4O

Molekulargewicht

323.2 g/mol

IUPAC-Name

4-chloro-N-[(5-chloro-1H-indol-2-yl)methyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H12Cl2N4O/c1-20-13(11(16)7-18-20)14(21)17-6-10-5-8-4-9(15)2-3-12(8)19-10/h2-5,7,19H,6H2,1H3,(H,17,21)

InChI-Schlüssel

FQLUPEADZIBVKH-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl

Kanonische SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.